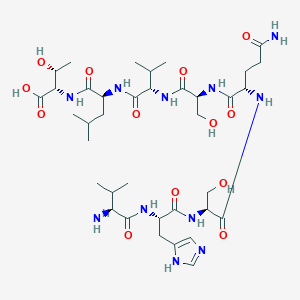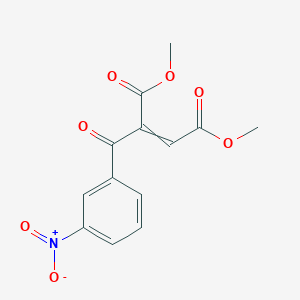
Dimethyl 2-(3-nitrobenzoyl)but-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(3-nitrobenzoyl)but-2-enedioate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group attached to a benzoyl moiety, which is further connected to a butenedioate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(3-nitrobenzoyl)but-2-enedioate typically involves the esterification of 2-(3-nitrobenzoyl)but-2-enedioic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(3-nitrobenzoyl)but-2-enedioate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-(3-aminobenzoyl)but-2-enedioate.
Substitution: Formation of various substituted benzoyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Dimethyl 2-(3-nitrobenzoyl)but-2-enedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mécanisme D'action
The mechanism of action of Dimethyl 2-(3-nitrobenzoyl)but-2-enedioate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, forming covalent bonds with nucleophilic sites in proteins and DNA, thereby modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate
- Dimethyl 2-(2-nitrobenzoyl)but-2-enedioate
- Dimethyl 2-(3-nitrobenzoylamino)terephthalate
Uniqueness
Dimethyl 2-(3-nitrobenzoyl)but-2-enedioate is unique due to the specific positioning of the nitro group on the benzoyl moiety, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Propriétés
Numéro CAS |
615537-93-4 |
|---|---|
Formule moléculaire |
C13H11NO7 |
Poids moléculaire |
293.23 g/mol |
Nom IUPAC |
dimethyl 2-(3-nitrobenzoyl)but-2-enedioate |
InChI |
InChI=1S/C13H11NO7/c1-20-11(15)7-10(13(17)21-2)12(16)8-4-3-5-9(6-8)14(18)19/h3-7H,1-2H3 |
Clé InChI |
SWSLDRBBSPLURK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=C(C(=O)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


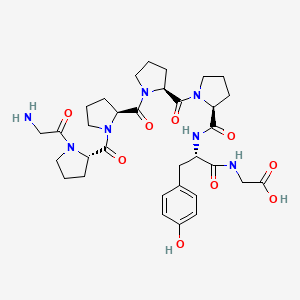
![6-Acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one](/img/structure/B14226570.png)
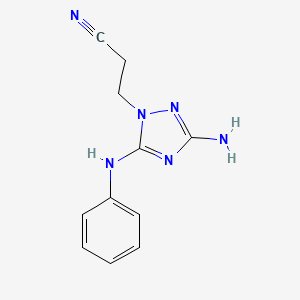
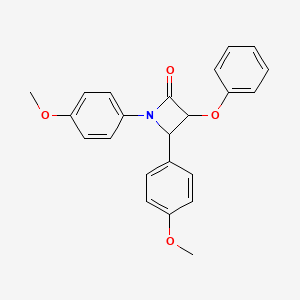
![N-[3-(1-hydroxyethyl)phenyl]-3-methylbenzamide](/img/structure/B14226596.png)
![3-[2-(4-Methoxyphenyl)ethenylidene]heptan-1-OL](/img/structure/B14226597.png)


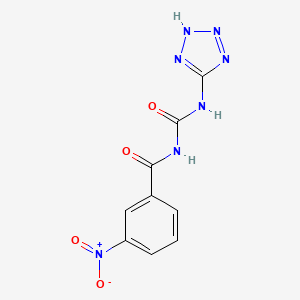
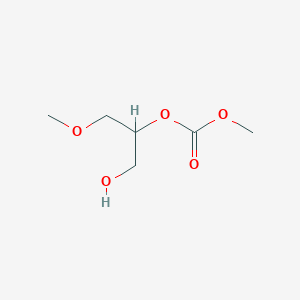
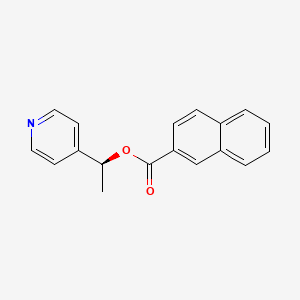
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-](/img/structure/B14226655.png)

